molecular formula C15H16N2O2 B12575946 Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- CAS No. 613661-02-2

Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-

Cat. No.: B12575946
CAS No.: 613661-02-2
M. Wt: 256.30 g/mol
InChI Key: QOAKTYANPVSSFQ-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological and medicinal importance. Pyrrolidine derivatives are widely studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antituberculosis activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, inflammation, and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as:

  • Pyrrolidine, 1-(2,5-dihydro-3-furanyl)-
  • Pyrrolidine, 1-(2,5-dihydro-3-pyridinyl)-
  • Pyrrolidine, 1-(3-furanyl)-2-methyl-

Uniqueness

Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

613661-02-2

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

[5-(furan-3-yl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C15H16N2O2/c1-11-3-2-5-17(11)15(18)14-7-13(8-16-9-14)12-4-6-19-10-12/h4,6-11H,2-3,5H2,1H3

InChI Key

QOAKTYANPVSSFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=CN=CC(=C2)C3=COC=C3

Origin of Product

United States

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